K-7174 vs. Bortezomib: Distinct Proteasome Binding Mode Enables Activity Against Resistant Cells
K-7174 demonstrates cytotoxic activity against multiple myeloma (MM) cells that are resistant to the frontline proteasome inhibitor, bortezomib. This is attributed to a unique binding mode to the 20S proteasome, distinct from the β5-subunit binding of bortezomib [1]. In a direct head-to-head study, K-7174 effectively killed RPMI8226 MM cells engineered to carry a bortezomib-resistance-conferring β5-subunit mutation, a condition where bortezomib was ineffective .
| Evidence Dimension | Cytotoxicity against bortezomib-resistant cells |
|---|---|
| Target Compound Data | Kills bortezomib-resistant RPMI8226 cells carrying a β5-subunit mutation |
| Comparator Or Baseline | Bortezomib (ineffective against cells with β5-subunit mutation) |
| Quantified Difference | Qualitative difference in efficacy: K-7174 is effective where bortezomib is not. |
| Conditions | RPMI8226 multiple myeloma cell line transduced with wild-type and mutated PSMB5 cDNA. Cells were cultured with K-7174 or bortezomib for 48-72 hours. |
Why This Matters
For procurement decisions in oncology research, this provides a critical advantage for studies focusing on bortezomib-resistant multiple myeloma, where other proteasome inhibitors would fail.
- [1] Kikuchi J, et al. Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding. PLoS One. 2013;8(4):e60649. View Source
